6-Amino-4-fluoropyridin-3-ol hydrochloride
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Overview
Description
6-Amino-4-fluoropyridin-3-ol hydrochloride is a heterocyclic aromatic compound with the molecular formula C5H6ClFN2O. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-fluoropyridin-3-ol hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, where an amino group is introduced to the pyridine ring followed by fluorination . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-fluoropyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
6-Amino-4-fluoropyridin-3-ol hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 6-Amino-4-fluoropyridin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also act as a ligand for certain receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Aminopyridin-3-ol
- 4-Fluoropyridin-3-ol
- 6-Aminopicolinic acid
- 6-Aminopyridine-3-carboxamide
Uniqueness
6-Amino-4-fluoropyridin-3-ol hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination imparts distinct electronic properties, making it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo a variety of chemical reactions also enhances its utility in research and industrial applications .
Properties
IUPAC Name |
6-amino-4-fluoropyridin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O.ClH/c6-3-1-5(7)8-2-4(3)9;/h1-2,9H,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMINSRWGUBRTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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